molecular formula C9H15NO3 B2991228 Methyl 8-oxa-5-azaspiro[3.5]nonane-7-carboxylate CAS No. 2287332-53-8

Methyl 8-oxa-5-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B2991228
CAS No.: 2287332-53-8
M. Wt: 185.223
InChI Key: ZNBJWXGMUCBDKG-UHFFFAOYSA-N
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Description

Methyl 8-oxa-5-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound featuring a fused oxa (oxygen) and aza (nitrogen) heterocyclic system. The spiro[3.5]nonane core consists of two interconnected rings: a three-membered ring and a five-membered ring. The methyl ester group at position 7 enhances its utility as a synthetic intermediate, particularly in pharmaceutical chemistry, where such spiro scaffolds are valued for their conformational rigidity and ability to mimic bioactive motifs .

Properties

IUPAC Name

methyl 8-oxa-5-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-12-8(11)7-5-10-9(6-13-7)3-2-4-9/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBJWXGMUCBDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNC2(CCC2)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287332-53-8
Record name methyl 8-oxa-5-azaspiro[3.5]nonane-7-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-oxa-5-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both oxygen and nitrogen atoms to form the spiro structure. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like trifluoroacetic acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-oxa-5-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 8-oxa-5-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 8-oxa-5-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The spiro[3.5]nonane framework is highly modular, allowing for diverse substitutions that significantly alter physicochemical and biological properties. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Features Biological/Physicochemical Impact
Methyl 8-oxa-5-azaspiro[3.5]nonane-7-carboxylate C₉H₁₃NO₃ (est.) ~199.21 (est.) Methyl ester at position 7, oxa-aza spiro Balanced hydrophobicity; ester hydrolysis potential
8-Oxa-5-azaspiro[3.5]nonane (CAS 602326-48-7) C₇H₁₃NO 127.18 No ester group; simpler structure Lower polarity; limited synthetic utility
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate C₁₃H₂₁NO₃ 239.31 tert-Butyl ester, ketone substituent Increased steric bulk; enhanced stability
Methyl 8-methoxy-7-azaspiro[3.5]non-7-ene-5-carboxylate C₁₁H₁₇NO₃ 227.26 Methoxy group, unsaturated ring Reduced ring strain; potential for electrophilic reactions
7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid (CAS 1422344-26-0) C₈H₁₃NO₃ 171.19 Carboxylic acid instead of ester Higher acidity; improved water solubility

Physicochemical Properties

  • Polarity : The methyl ester group in the target compound confers moderate polarity, balancing solubility in organic and aqueous phases. Carboxylic acid derivatives () are more hydrophilic but may suffer from poor membrane permeability.
  • Thermal Stability : tert-Butyl derivatives () exhibit higher thermal stability due to steric protection of the ester group, whereas unsaturated analogs () may degrade under oxidative conditions.

Research Findings and Trends

  • Synthetic Routes : Visible-light photoredox catalysis () and transition-metal-mediated cyclizations () are emerging methods for spirocyclic compound synthesis.
  • Structure-Activity Relationships (SAR) : Substituent positioning (e.g., fluorine in ) and heteroatom placement (e.g., diaza vs. oxa-aza) profoundly influence bioactivity .
  • Industrial Applications: Compounds like tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate () are scaled to 5 tons/year in CDMO projects, underscoring their commercial viability .

Biological Activity

Methyl 8-oxa-5-azaspiro[3.5]nonane-7-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C₉H₁₅N O₃
Molecular Weight : 171.23 g/mol
IUPAC Name : this compound
CAS Number : 2287332-53-8

The compound features a spirocyclic structure that incorporates both oxygen and nitrogen atoms, contributing to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its spirocyclic structure may enhance binding affinity and specificity due to the rigidity it imparts, which can influence conformational dynamics in target proteins.

Toxicological Profile

Preliminary assessments indicate that this compound exhibits acute toxicity when ingested, classified as harmful (H302) and causes skin irritation (H315) . These properties necessitate careful handling in laboratory settings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from accessible precursors. Key steps include:

  • Formation of the Spirocyclic Core : The initial step involves the reaction of suitable piperidine derivatives with electrophiles.
  • Carboxylation : Introduction of the carboxylate group can be achieved through various methods, including the use of carbon dioxide under pressure or via nucleophilic substitution reactions.

GPR119 Agonist Development

A notable study focused on the design and synthesis of derivatives related to spirocyclic compounds as GPR119 agonists demonstrated promising biological activity. Compound 54g from this series exhibited favorable pharmacokinetic profiles and glucose-lowering effects in diabetic rat models . This indicates potential therapeutic applications in metabolic disorders.

Enzyme Interaction Studies

Research has shown that compounds similar to methyl 8-oxa-5-azaspiro[3.5]nonane can be utilized in studying enzyme mechanisms and protein-ligand interactions, providing insights into their biological roles .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityApplications
This compoundSpirocyclicGPR119 agonistMetabolic disorders
Tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonaneSpirocyclicAntimicrobial potentialOrganic synthesis
Benzyl 2-oxo-7-azaspiro[3.5]nonaneBicyclicAnticancer propertiesDrug development

Q & A

Basic: What synthetic routes are optimized for producing Methyl 8-oxa-5-azaspiro[3.5]nonane-7-carboxylate with high purity?

Answer:
A robust method involves ring-closing reactions using tert-butyl-protected intermediates followed by deprotection and esterification. For example, tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate can be synthesized via condensation of 1,1,3-tribromo-2,2-dimethylcyclopropane with tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate, achieving 85% yield after silica gel chromatography (gradient elution with Et₂O/pentane) . Final methylation of the carboxylate group under mild conditions (e.g., dimethyl sulfate in basic aqueous media) ensures retention of the spirocyclic structure. Purity (>95%) is confirmed via HPLC and ¹H NMR .

Basic: How should researchers characterize the spirocyclic structure of this compound spectroscopically?

Answer:
¹H NMR (400 MHz, CDCl₃) is critical for confirming the spirocyclic scaffold. Key signals include δ 1.15 (s, CH₃), 2.58 (br, OH), and 5.64 (s, CH), with aromatic protons (if present) at δ 7.35–7.22 . High-resolution mass spectrometry (HRMS) validates the molecular formula, while IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1100 cm⁻¹) functional groups. X-ray crystallography may resolve ambiguities in stereochemistry .

Advanced: What strategies prevent degradation of this compound under acidic/basic conditions during functionalization?

Answer:

  • pH Control: Use buffered conditions (e.g., phosphate buffer at pH 7–8) to minimize hydrolysis of the ester group.
  • Low-Temperature Reactions: Conduct reactions at 0–5°C to reduce ring-opening side reactions.
  • Protecting Groups: Temporarily protect reactive sites (e.g., Boc for amines) before introducing electrophiles .
  • Inert Atmosphere: Perform reactions under nitrogen/argon to avoid oxidation .

Advanced: How can computational methods guide the design of this compound derivatives for cannabinoid receptor modulation?

Answer:

  • Molecular Docking: Use software like AutoDock Vina to predict binding affinities to CB1/CB2 receptors, focusing on the spirocyclic core’s steric and electronic complementarity.
  • DFT Calculations: Analyze the energy barriers for ring-opening reactions to prioritize stable derivatives.
  • MD Simulations: Assess conformational flexibility in physiological conditions to optimize metabolic stability .

Basic: What chromatographic systems effectively separate this compound from byproducts?

Answer:

  • Normal-Phase Chromatography: Use silica gel with gradients of ethyl acetate/petroleum ether (0:1 to 1:3) for polar impurities .
  • Reverse-Phase HPLC: Employ C18 columns with acetonitrile/water (60:40, 0.1% TFA) at 1 mL/min for final purity checks .

Advanced: Why do steric effects in the spirocyclic scaffold influence regioselectivity in cross-coupling reactions?

Answer:
The rigid spirocyclic structure creates distinct steric environments:

  • Electron-Deficient Sites: The oxygen atom in the oxa-ring directs electrophilic attacks to less hindered positions.
  • Buchwald-Hartwig Amination: Bulky ligands (e.g., XPhos) favor coupling at the azaspiro nitrogen due to reduced steric hindrance .
  • Photoredox Catalysis: Visible-light-mediated reactions (e.g., with Ru(bpy)₃²⁺) selectively functionalize the methyl carboxylate group .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .
  • Ventilation: Use fume hoods to avoid inhalation (H335 hazard) .
  • Spill Management: Absorb spills with vermiculite and dispose as hazardous waste .
  • Storage: Keep in airtight containers at –20°C under nitrogen .

Advanced: How can contradictions between computational and experimental conformational analyses be resolved?

Answer:

  • Dynamic NMR: Measure variable-temperature ¹H NMR to detect ring-flipping dynamics (e.g., coalescence temperatures) .
  • X-ray Crystallography: Resolve absolute configurations to validate computational models.
  • Hybrid QM/MM Methods: Combine quantum mechanics (DFT) and molecular mechanics to simulate solvent effects .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

  • Binary Mixtures: Use ethyl acetate/hexane (1:4) for slow crystallization.
  • Antisolvent Method: Add dropwise hexane to a saturated THF solution at 0°C.
  • Yield: 70–85% recovery with >99% purity .

Advanced: What bioisosteric modifications enhance the pharmacokinetic profile of this compound derivatives?

Answer:

  • Oxa-to-Thia Replacement: Substitute oxygen with sulfur to improve metabolic stability .
  • Prodrug Strategies: Convert the carboxylate to a tert-butyl ester for enhanced oral bioavailability .
  • PEGylation: Introduce polyethylene glycol chains to increase solubility and half-life .

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